molecular formula C22H22O5 B2730449 butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate CAS No. 307548-16-9

butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

Cat. No. B2730449
CAS RN: 307548-16-9
M. Wt: 366.413
InChI Key: KSIOFRKAAVMKJE-UHFFFAOYSA-N
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Description

“Butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate” is a chemical compound with the molecular formula C22H22O5 . It is related to the compound “ETHYL ((7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY) (PHENYL)ACETATE” which has a similar structure but with an ethyl group instead of a butyl group .

Scientific Research Applications

Synthesis and Biological Activities

  • Design and Synthesis of Thiazolidin-4-ones : A study detailed the synthesis of thiazolidin-4-ones based on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which were later screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. This research represents a step towards developing new antibacterial agents leveraging the structural framework similar to butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate (Čačić et al., 2009).

  • Antimicrobial Activity of Chromen-4-yl Derivatives : Another study focused on synthesizing derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, exploring their antimicrobial properties. These derivatives represent a class of compounds with potential for development into antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity (Čačić et al., 2006).

Material Science and Chemistry Applications

  • Coumarin Syntheses via Pechmann Condensation : Research on the use of ionic liquids for the Pechmann condensation of phenols with ethyl acetoacetate resulted in the formation of coumarin derivatives, offering an efficient route to synthesize compounds structurally related to this compound. This method provides a quick and environmentally friendly alternative to traditional coumarin synthesis, underscoring the versatility of such compounds in organic synthesis (Potdar et al., 2001).

  • Ester Biosynthesis in Escherichia coli : A groundbreaking study engineered Escherichia coli to produce various esters, including acetate esters, through the alcohol O-acyltransferase (ATF) enzyme class. This biotechnological application demonstrates the potential for microbial production of esters, which could include derivatives similar to this compound, highlighting a sustainable approach to producing valuable chemical compounds (Rodriguez et al., 2014).

properties

IUPAC Name

butyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-4-10-25-21(24)14-26-18-11-15(2)12-19-22(18)17(13-20(23)27-19)16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIOFRKAAVMKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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